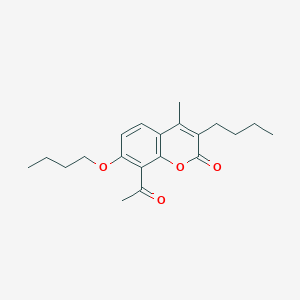
8-acetyl-7-butoxy-3-butyl-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-acetyl-7-butoxy-3-butyl-4-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is also known as diosmin, which is a flavonoid glycoside that is commonly found in citrus fruits. Diosmin has been widely studied for its potential therapeutic benefits in various medical conditions.
科学的研究の応用
Diosmin has been extensively studied for its potential therapeutic benefits in various medical conditions. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Diosmin has also been shown to improve venous tone and reduce venous stasis, making it a useful treatment option for venous insufficiency and varicose veins. Additionally, diosmin has been investigated for its potential use in the treatment of hemorrhoids, lymphedema, and diabetic retinopathy.
作用機序
The exact mechanism of action of diosmin is not fully understood. However, it is believed to work by reducing inflammation and oxidative stress, improving venous tone, and increasing lymphatic drainage. Diosmin has also been shown to inhibit the activity of enzymes involved in the breakdown of collagen and elastin, which are important components of the extracellular matrix.
Biochemical and Physiological Effects:
Diosmin has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and oxidative stress markers. Diosmin has also been shown to increase the levels of nitric oxide, which promotes vasodilation and improves blood flow. Additionally, diosmin has been found to reduce the levels of pro-inflammatory enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase.
実験室実験の利点と制限
One of the advantages of using diosmin in lab experiments is its wide range of potential therapeutic benefits. Diosmin has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a useful compound for investigating various medical conditions. However, one limitation of using diosmin in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on diosmin. One area of interest is the potential use of diosmin in the treatment of inflammatory bowel disease. Diosmin has been shown to reduce inflammation and oxidative stress, which are key factors in the development of inflammatory bowel disease. Additionally, diosmin has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Another area of interest is the potential use of diosmin in combination with other compounds for the treatment of cancer. Diosmin has been shown to have anti-cancer properties, and combining it with other compounds may enhance its therapeutic effects.
合成法
The synthesis of 8-acetyl-7-butoxy-3-butyl-4-methyl-2H-chromen-2-one can be achieved through several methods. The most common method involves the condensation of 2-hydroxyacetophenone with butyl bromide and methyl ethyl ketone in the presence of a base such as potassium carbonate. The resulting product is then acetylated using acetic anhydride to obtain 8-acetyl-7-butoxy-3-butyl-4-methyl-2H-chromen-2-one.
特性
分子式 |
C20H26O4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
8-acetyl-7-butoxy-3-butyl-4-methylchromen-2-one |
InChI |
InChI=1S/C20H26O4/c1-5-7-9-16-13(3)15-10-11-17(23-12-8-6-2)18(14(4)21)19(15)24-20(16)22/h10-11H,5-9,12H2,1-4H3 |
InChIキー |
MBTLUGRYSFHSLL-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OCCCC)C(=O)C)OC1=O)C |
正規SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OCCCC)C(=O)C)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



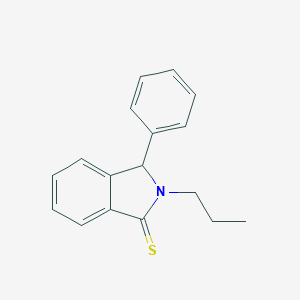
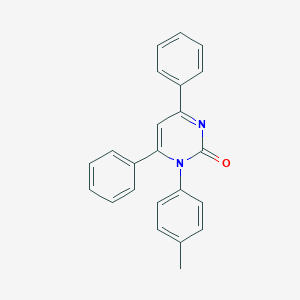
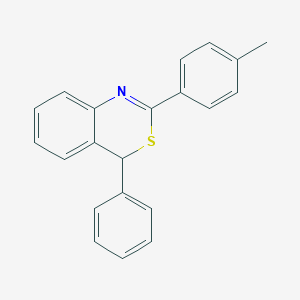
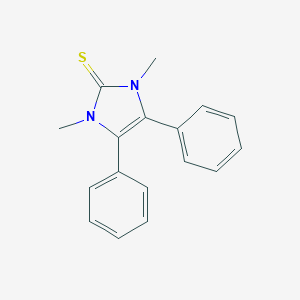
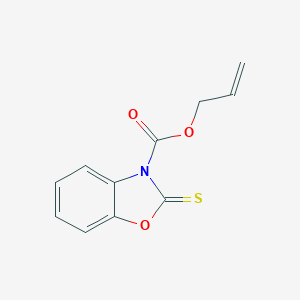
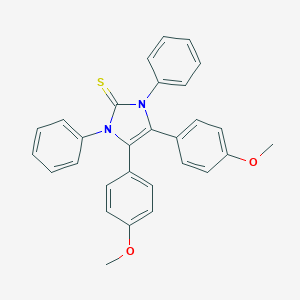
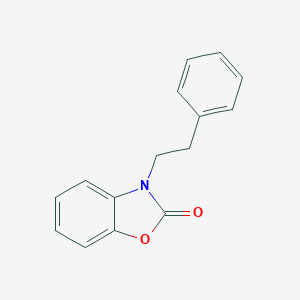
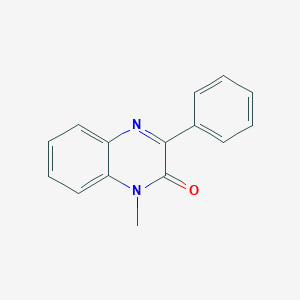
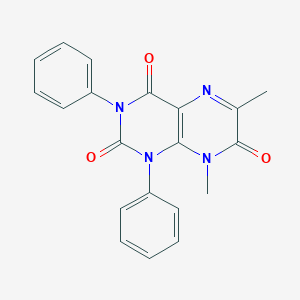
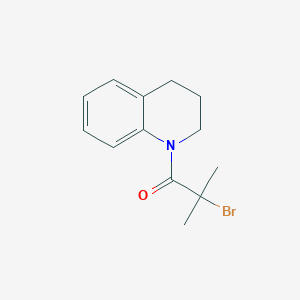
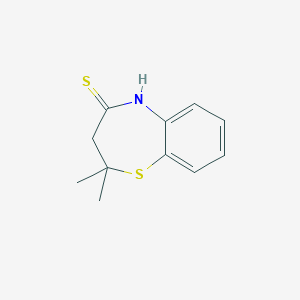
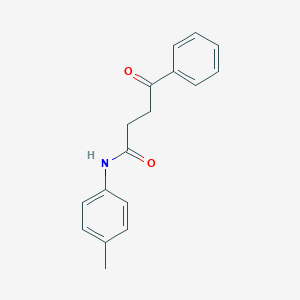
![ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate](/img/structure/B293280.png)
![ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate](/img/structure/B293281.png)